molecular formula C5H4BF2NO2 B578469 2,3-Difluoropyridine-4-boronic acid CAS No. 1263374-42-0

2,3-Difluoropyridine-4-boronic acid

Cat. No.: B578469
CAS No.: 1263374-42-0
M. Wt: 158.899
InChI Key: LJEFUOGGCMPGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoropyridine-4-boronic acid is a fluorinated pyridine derivative with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its unique properties and potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of fluorine atoms in the pyridine ring imparts distinct electronic and steric effects, making it a valuable building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF) to obtain 3,4-difluoropyridine . Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) to produce 2,5-difluoropyridine .

Industrial Production Methods: Industrial production of 2,3-Difluoropyridine-4-boronic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Synthetic Applications

1.1. Organic Synthesis
2,3-Difluoropyridine-4-boronic acid is primarily utilized in organic synthesis for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction involves the coupling of aryl or vinyl halides with boronic acids to form biaryl compounds, which are pivotal in the pharmaceutical industry.

  • Reaction Mechanism : The boron atom in the compound acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic species.
  • Example Reaction : Ar X+B OH 2Ar Ar +BXn\text{Ar X}+\text{B OH }_2\rightarrow \text{Ar Ar }+\text{BX}_n where Ar X\text{Ar X} represents an aryl halide and B OH 2\text{B OH }_2 is the boronic acid.

1.2. Preparation of Pharmaceuticals
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals. Its ability to introduce fluorine into drug candidates can enhance their biological activity and metabolic stability.

  • Case Study : A study demonstrated the use of this compound in synthesizing kinase inhibitors, which are important for cancer therapy. The fluorine substitution improved selectivity and potency against specific targets like PKMYT1, with an IC50 value of 0.69 μM for this kinase.

Biochemical Applications

2.1. Enzyme Interaction
The compound's boron atom allows it to interact with various enzymes and proteins, influencing biochemical pathways. It can modulate enzyme activity by forming reversible covalent bonds with hydroxyl and amino groups on biomolecules.

  • Mechanism of Action : The interaction alters cellular signaling pathways and can affect gene expression and metabolism .

2.2. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties by inhibiting specific kinases involved in cancer progression.

  • Example : Inhibitory studies show that modifications to the structure can enhance potency against specific kinases while minimizing off-target effects.

Material Science Applications

3.1. Polymer Chemistry
The compound is also explored in polymer chemistry as a building block for creating functional materials. Its ability to undergo cross-coupling reactions makes it suitable for synthesizing polymers with specific properties.

  • Application Example : Incorporating boronic acids into polymer matrices can improve mechanical properties and thermal stability.

Comparison with Similar Compounds

Uniqueness: 2,3-Difluoropyridine-4-boronic acid is unique due to the combination of fluorine atoms and the boronic acid group, which imparts distinct electronic and steric properties.

Biological Activity

2,3-Difluoropyridine-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is part of a broader class of boronic acids known for their role in various biological processes and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C5H4BCl2NO2
  • Molecular Weight : 153.9 g/mol
  • IUPAC Name : this compound

The presence of the boronic acid functional group is significant as it allows for reversible covalent bonding with diols and other molecules, making it a valuable tool in drug design and development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and other enzymes by forming stable complexes with their active sites. This property has been exploited in cancer therapy, particularly with compounds like bortezomib .
  • Targeting Signaling Pathways : Research indicates that derivatives of pyridine boronic acids can modulate critical signaling pathways involved in cancer progression and inflammation. For instance, they may affect the Wnt/beta-catenin signaling pathway, which is crucial in various cancers .
  • Antimicrobial Activity : Some studies have suggested that boronic acids exhibit antimicrobial properties, potentially through the inhibition of bacterial enzymes or interference with metabolic pathways .

Case Study 1: Cancer Therapeutics

A study demonstrated that a compound structurally related to this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was found to inhibit both KSP and Aurora-A kinases, leading to reduced cell proliferation in vitro .

Case Study 2: Antimicrobial Properties

Another investigation into boron-based compounds revealed that certain derivatives showed promising activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values ranged from 0.061 to 0.209 μM, indicating strong potential as antimalarial agents .

Case Study 3: Drug Development

Research focusing on boron-containing compounds highlighted their role in drug discovery. For instance, a series of boron-containing molecules were synthesized and evaluated for their ability to inhibit specific enzymes involved in lipid metabolism, showing promise for treating dyslipidemia-related conditions .

Data Tables

Activity IC50 (µM) Target Reference
Cytotoxicity against HCT116<10KSP/Aurora-A Kinases
Antimalarial Activity0.061 - 0.209Plasmodium falciparum
Lipid Metabolism InhibitionNot specifiedSREBP Pathway

Q & A

Basic Questions

Q. Q1. What are the key synthetic routes for 2,3-Difluoropyridine-4-boronic acid, and how do reaction conditions influence yield?

A1. The synthesis typically involves halogenation of pyridine derivatives followed by Miyaura borylation. For example:

  • Step 1 : Fluorination of pyridine precursors using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under controlled temperatures (0–40°C) to introduce fluorine substituents .
  • Step 2 : Borylation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) with bis(pinacolato)diboron. Optimizing catalyst systems (e.g., Pd(dppf)Cl₂) and solvent polarity (THF vs. DMF) improves yields from ~60% to >85% .
  • Key Data : Lower temperatures (≤25°C) reduce deboronation side reactions, while excess base (K₂CO₃) enhances boron incorporation .

Q. Q2. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

A2. Standard characterization includes:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ −110 to −140 ppm for meta/para-F), while ¹¹B NMR confirms boronic acid integrity (δ 28–32 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺ at m/z 173.03) and fragmentation patterns .
  • X-ray Crystallography : Resolves regiochemical ambiguities in fluorine substitution; however, hygroscopicity often necessitates co-crystallization with stabilizing agents (e.g., DMSO) .

Advanced Research Questions

Q. Q3. How do electronic effects of fluorine substituents impact cross-coupling reactivity in Suzuki-Miyaura reactions?

A3. The ortho/para fluorine atoms exert strong electron-withdrawing effects, which:

  • Enhance Electrophilicity : Accelerate transmetallation but may reduce oxidative addition efficiency with electron-rich aryl halides .
  • Stabilize Boronate Intermediates : Fluorine’s inductive effect stabilizes the boronate complex, reducing protodeboronation. This is critical in aqueous reaction media (e.g., H₂O/THF mixtures) .
  • Experimental Insight : Coupling with 4-bromoanisole under Pd(OAc)₂ catalysis achieves 92% yield vs. 78% for non-fluorinated analogs, demonstrating fluorine’s beneficial role .

Q. Q4. What strategies mitigate protodeboronation during storage or reaction of this compound?

A4. Protodeboronation is a key stability challenge. Mitigation approaches include:

  • pH Control : Storing at pH 5–6 (weakly acidic) minimizes boroxine formation. Neutral or basic conditions accelerate degradation .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., mannitol) extends shelf life to >12 months at −20°C .
  • In Situ Protection : Converting to pinacol boronate esters (e.g., using pinacol) enhances stability during reactions .

Q. Q5. How can computational methods predict regioselectivity in reactions involving this compound?

A5. Density Functional Theory (DFT) simulations are used to:

  • Model Transition States : Calculate activation barriers for cross-coupling pathways, identifying favored regiochemistry (e.g., C4 vs. C5 coupling) .
  • Solvent Effects : COSMO-RS models predict solvent interactions affecting boron electrophilicity. For example, DMSO increases boronic acid solubility but may hinder Pd coordination .
  • Case Study : DFT-guided optimization of Pd-catalyzed arylations reduced unwanted homocoupling by 40% .

Q. Q6. How do researchers address discrepancies in reported spectroscopic data for fluorinated boronic acids?

A6. Discrepancies often arise from hydration states or tautomerism. Resolution methods include:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., boronic acid ↔ boroxine equilibrium) in D₂O .
  • Isotopic Labeling : ¹⁸O-labeled H₂O tracks water incorporation into boronate species .
  • Comparative Databases : Cross-referencing with PubChem (CID 2762713) and DSSTox (DTXSID70393239) ensures data alignment .

Q. Q7. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

A7. Key challenges and solutions:

  • Byproduct Formation : Scale-up increases protodeboronation byproducts. Gradient recrystallization (e.g., ethanol/water) removes impurities to ≥98% purity .
  • Catalyst Residues : Chelating resins (e.g., QuadraPure™) sequester Pd residues to <10 ppm .
  • Process Analytics : In-line FTIR monitors reaction progress, enabling real-time adjustments .

Properties

IUPAC Name

(2,3-difluoropyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEFUOGGCMPGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of THF and hexanes (6 mL, 1:1 v:v), and diisopropyl amine (0.681 mL, 4.78 mmol) was cooled to −78° C. BuLi (2.5 M in hexanes, 2.00 mL, 5.00 mmol) was added to the cooled mixture, followed by addition of 2,3-difluoropyridine after about 15 minutes. The mixture was stirred for 1 hour at −78° C. before being transferred to a 3 mL THF solution of triisopropyl borate (1.11 mL, 4.78 mmol) at −78° C. via a cannula. The resulting solution was stirred at −78° C. for 1 hour, slowly warmed up to ambient temperature and then quenched with 2 M NaOH solution (20 mL). The two layers were separated and the aqueous phase was washed once with ether. The aqueous phase was then acidified with HCl to pH 5 and extracted three times with EtOAc. The organic layers were combined, dried over sodium sulfate and concentrated to yield the product as a light yellow solid, which was used in the next step without purification. LCMS (m/z): 159.9 (M+H), retention time=0.35 min.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.11 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.681 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
6 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.